Cas no 1259938-32-3 (2,3-dimethyl-4-phenylbut-3-enal)

2,3-Dimethyl-4-phenylbut-3-enal is an unsaturated aldehyde featuring a phenyl-substituted butenyl backbone with methyl groups at the 2- and 3-positions. This compound is of interest in organic synthesis due to its conjugated system, which enhances reactivity in cycloadditions, Michael additions, and other nucleophilic transformations. The presence of both aldehyde and alkene functionalities offers versatility as a building block for pharmaceuticals, fragrances, and fine chemicals. Its structural motif is particularly valuable in constructing complex molecules with defined stereochemistry. The compound’s stability under standard conditions and compatibility with common reagents further contribute to its utility in multistep synthetic routes.
2,3-dimethyl-4-phenylbut-3-enal structure
1259938-32-3 structure
Product Name:2,3-dimethyl-4-phenylbut-3-enal
CAS No:1259938-32-3
MF:C12H14O
MW:174.238963603973
CID:5812122
PubChem ID:131351164
Update Time:2025-06-13

2,3-dimethyl-4-phenylbut-3-enal Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-4-phenylbut-3-enal
    • EN300-1861768
    • 1259938-32-3
    • Inchi: 1S/C12H14O/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-9,11H,1-2H3/b10-8+
    • InChI Key: SEVKNRPPLSFBRB-CSKARUKUSA-N
    • SMILES: O=CC(C)/C(/C)=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 174.104465066g/mol
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2,3-dimethyl-4-phenylbut-3-enal

Introduction to 2,3-dimethyl-4-phenylbut-3-enal (CAS No: 1259938-32-3)

2,3-dimethyl-4-phenylbut-3-enal, identified by the Chemical Abstracts Service Number (CAS No) 1259938-32-3, is a structurally unique organic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This aldehyde derivative exhibits a conjugated system with a phenyl group and an unsaturated aldehyde functionality, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 2,3-dimethyl-4-phenylbut-3-enal consists of a butenyl backbone substituted with two methyl groups at the 2 and 3 positions, further functionalized with a phenyl ring at the 4 position. The presence of the aldehyde group (–CHO) at the terminal position imparts reactivity that is exploited in synthetic pathways, particularly in cross-coupling reactions and condensation processes. This compound’s ability to participate in Michael additions, aldol reactions, and other nucleophilic additions makes it a valuable building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring aromatic/aliphatic conjugated systems. The combination of the phenyl ring and the unsaturated aldehyde moiety in 2,3-dimethyl-4-phenylbut-3-enal suggests potential bioactivity, particularly in contexts where such structural motifs are known to interact with biological targets. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to neurological and anti-inflammatory applications, although further research is necessary to fully elucidate its therapeutic profile.

The synthesis of 2,3-dimethyl-4-phenylbut-3-enal typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by reduction and subsequent functionalization to introduce the aldehyde group. Advances in catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have improved the efficiency and selectivity of these synthetic pathways. For instance, palladium-catalyzed reactions have been employed to introduce the phenyl ring with high regioselectivity, ensuring the desired substitution pattern on the butenyl backbone.

From a computational chemistry perspective, 2,3-dimethyl-4-phenylbut-3-enal has been studied to understand its electronic properties and reactivity. Density Functional Theory (DFT) calculations have provided insights into its optimized geometry and energy states, which are critical for predicting its behavior in chemical reactions. These computational studies have also helped identify key interaction points between this compound and potential biological targets, guiding the design of more effective derivatives for drug discovery.

The role of 2,3-dimethyl-4-phenylbut-3-enal as an intermediate has not been limited to pharmaceutical applications; it also finds utility in materials science. For example, its conjugated system makes it a candidate for use in organic electronics, where such molecules contribute to charge transport properties in semiconducting materials. Additionally, its aldehyde functionality allows for further derivatization into esters or amides, expanding its utility in polymer chemistry and material functionalization.

Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for compounds like 2,3-dimethyl-4-phenylbut-3-enal. Catalytic processes that minimize waste and energy consumption are being prioritized. For instance, biocatalytic methods using engineered enzymes have shown promise in facilitating selective transformations without harsh conditions. Such approaches align with broader efforts to make chemical synthesis more environmentally friendly while maintaining high yields and purity standards.

The pharmacological investigation of 2,3-dimethyl-4-phenylbut-3-enal has revealed intriguing interactions with biological pathways. Studies suggest that this compound may modulate enzyme activity or receptor binding through its aromatic/aliphatic structure. While no definitive therapeutic applications have been established yet, these findings underscore its potential as a scaffold for drug development. Researchers are particularly interested in how modifications to the phenyl ring or aldehyde group could enhance bioavailability or selectivity for specific targets.

In conclusion,2,3-dimethyl-4-phenylbut-3-enal (CAS No: 1259938-32-3) represents a fascinating compound with broad utility across synthetic chemistry and potential biological applications. Its unique structural features—combining an unsaturated aldehyde with an aromatic ring—make it a valuable intermediate for further chemical exploration. As research continues to uncover new synthetic methodologies and pharmacological insights,this compound is poised to play an increasingly important role in both academic research and industrial applications.

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